An In-Depth Technical Guide to 3,5-Dibromo-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3,5-Dibromo-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS Number: 14529-54-5), a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and its versatile applications in the synthesis of complex organic molecules.
Core Compound Identification
Chemical Name: 3,5-Dibromo-1-methylpyridin-2(1H)-one CAS Number: 14529-54-5 Molecular Formula: C₆H₅Br₂NO Molecular Weight: 266.92 g/mol
Synonyms:
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1-Methyl-3,5-dibromo-2-pyridone
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3,5-Dibromo-1-methyl-2(1H)-pyridinone
Physicochemical Properties
3,5-Dibromo-1-methylpyridin-2(1H)-one is a pale yellow to brown solid at room temperature.[1] It is soluble in various organic solvents, making it a versatile reagent in a range of reaction conditions.[1]
| Property | Value | Source |
| Melting Point | 182 °C | |
| Boiling Point (Predicted) | 259.4 ± 40.0 °C | |
| Density (Predicted) | 2.130 ± 0.06 g/cm³ |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one involves the N-methylation of 3,5-dibromo-2-hydroxypyridine.[2] This reaction proceeds via a nucleophilic substitution mechanism.
General Synthesis Protocol
A general and scalable laboratory procedure is as follows:
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Dissolution: 3,5-dibromo-1H-pyridin-2-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[2]
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Base Addition: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of the pyridinone, forming the more nucleophilic pyridinoxide anion.[2] The suspension is stirred to ensure complete deprotonation.
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Methylation: A methylating agent, such as iodomethane (MeI), is added dropwise to the reaction mixture.[2] The pyridinoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of the iodomethane in an SN2 reaction to form the desired N-methylated product.
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Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are then dried and concentrated. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product with high purity.[2]
A reported yield for this process is approximately 85%.[2]
Reaction Mechanism
Caption: N-methylation of 3,5-dibromo-2-hydroxypyridine.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of 3,5-Dibromo-1-methylpyridin-2(1H)-one.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl group. A representative spectrum in CDCl₃ shows two doublets for the aromatic protons and a singlet for the methyl group.[2]
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δ 7.78 (d, J=2.5 Hz, 1H)
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δ 7.42 (d, J=2.5 Hz, 1H)
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δ 3.59 (s, 3H)
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Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows the [M+H]⁺ peaks, confirming the molecular weight of the compound. The isotopic pattern of the peaks will be characteristic of a molecule containing two bromine atoms.[2]
Applications in Pharmaceutical Research and Drug Development
3,5-Dibromo-1-methylpyridin-2(1H)-one is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[2] The two bromine atoms on the pyridine ring serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
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Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibrominated pyridinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl or aryl-alkenyl structures.
Caption: Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the dibrominated pyridinone with an amine in the presence of a palladium catalyst and a base. This is a key transformation for the synthesis of arylamines, a common motif in many drug molecules.
Caption: Buchwald-Hartwig amination reaction.
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Heck Reaction: A patent has described the use of 3,5-Dibromo-1-methylpyridin-2(1H)-one in a Heck reaction, a method for forming carbon-carbon bonds between an aryl halide and an alkene. In this specific example, it was reacted with tert-butyl acrylate in the presence of a palladium catalyst.[3]
Role as a Pharmaceutical Intermediate
The ability to selectively functionalize the 3- and 5-positions of the pyridinone core makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyridinone scaffold itself is a privileged structure found in many biologically active compounds.
Safety and Handling
As with all halogenated organic compounds, 3,5-Dibromo-1-methylpyridin-2(1H)-one should be handled with appropriate safety precautions.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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First Aid Measures:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. In all cases of exposure, it is recommended to consult a physician.[4]
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Conclusion
3,5-Dibromo-1-methylpyridin-2(1H)-one is a synthetically versatile and valuable building block for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its two bromine atoms in a variety of cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.
References
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3,5-dibroMo-1-Methyl-2-pyridone . ChemBK. Available at: [Link]
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3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350 . PubChem. Available at: [Link]
- WO2015163435A1 - 新規2-アミノ-ピリジン及び2-アミノ-ピリミジン誘導体及びその医薬用途 - Google Patents. Google Patents.
Sources
- 1. CAS 14529-54-5: 3,5-Dibromo-1-methylpyridin-2(1H)-one [cymitquimica.com]
- 2. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]
- 3. WO2015163435A1 - æ°è¦ï¼ï¼ã¢ããï¼ããªã¸ã³åã³ï¼ï¼ã¢ããï¼ããªãã¸ã³èªå°ä½åã³ãã®å»è¬ç¨é - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]




